molecular formula C22H26N6O2 B2512858 N-(2,4-dimethylphenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 946208-88-4

N-(2,4-dimethylphenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2512858
CAS No.: 946208-88-4
M. Wt: 406.49
InChI Key: SXDUEJFHIDVKOD-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-N'-(4-Methoxyphenyl)-6-(Morpholin-4-yl)-1,3,5-Triazine-2,4-diamine is a triazine derivative characterized by:

  • Substituents: A 2,4-dimethylphenyl group at the N2 position, a 4-methoxyphenyl group at the N4 position, and a morpholin-4-yl group at the C6 position.
  • Molecular Formula: C23H26N6O2 (molecular weight: 426.5 g/mol).

Triazine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and stability .

Properties

IUPAC Name

2-N-(2,4-dimethylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-15-4-9-19(16(2)14-15)24-21-25-20(23-17-5-7-18(29-3)8-6-17)26-22(27-21)28-10-12-30-13-11-28/h4-9,14H,10-13H2,1-3H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDUEJFHIDVKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a member of the triazine family known for its diverse biological activities. This compound features a triazine core with various substituents that enhance its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N6O\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}

This structure includes:

  • Triazine core : A six-membered ring containing three nitrogen atoms.
  • Substituents : 2,4-dimethylphenyl and 4-methoxyphenyl groups that may contribute to its biological properties.
  • Morpholine moiety : Enhances solubility and potential interactions with biological targets.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Mechanism of Action : Triazine derivatives can inhibit specific enzymes involved in cancer cell proliferation. Notably, they have been shown to inhibit lysophosphatidic acid acyltransferase beta (LPAAT-beta), which is crucial for cancer cell growth.
  • Cell Line Studies : In vitro studies have demonstrated that derivatives exhibit cytotoxicity against various cancer cell lines. For instance:
    • MCF-7 (breast cancer) : IC50 values around 1.25 µM.
    • HeLa (cervical cancer) : IC50 values approximately 1.03 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that triazines can possess antibacterial effects against a range of pathogens. For instance:

  • In Vitro Studies : Various derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Study 1: Anticancer Efficacy

A study highlighted the efficacy of triazine derivatives in inhibiting cancer cell growth through the PI3K/mTOR signaling pathway. The compound demonstrated selective inhibition with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Evaluation

Another research effort focused on synthesizing various morpholino-substituted triazines and evaluating their antimicrobial activity. Results indicated that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents .

Comparative Analysis of Similar Compounds

Compound NameStructureApplication
2-Hydroxy-4-methoxyphenyl-4,6-bis(phenyl)-1,3,5-triazineStructureUV Absorber
2-Chloro-4,6-bis(phenyl)-1,3,5-triazineStructureLight Stabilizer
2-(4-Methoxyphenyl)4,6-bis-(2,4-dihydroxyphenyl) -1,3,5-triazineStructureSunscreen Agent

This table illustrates how structural variations in triazines can lead to diverse applications ranging from photoprotection to pharmaceutical uses.

Scientific Research Applications

Anticancer Properties

Research has indicated that triazine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can inhibit the proliferation of tumor cells effectively. The compound's structure allows it to interact with specific molecular targets involved in cancer cell signaling pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (μM)Reference
MCF-7 (Breast)27.3
A549 (Lung)15.5
HeLa (Cervical)22.0

Antifungal Activity

The compound also shows antifungal properties against pathogens like Candida albicans. The presence of electronegative atoms such as fluorine enhances its biological activity by increasing lipophilicity and binding affinity to target enzymes.

Table 2: Summary of Antifungal Activity

PathogenIC50 Value (μM)Reference
Candida albicans1.23
Aspergillus niger0.85

Case Studies

Several studies have investigated the biological activities of triazine derivatives similar to this compound:

Cytotoxicity Analysis

A study evaluated various derivatives against cancer cell lines and reported significant cytotoxicity with some derivatives showing IC50 values comparable to established chemotherapeutics. This highlights the potential for these compounds in cancer treatment protocols.

In Silico Studies

Molecular docking studies have demonstrated that these compounds can effectively bind to active sites of target enzymes such as CYP51, suggesting a potential mechanism for their antifungal activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N2-(3-Chloro-4-Methylphenyl)-N4-(4-Methoxyphenyl)-6-Morpholino-1,3,5-Triazine-2,4-Diamine (CAS 898611-61-5)
  • Molecular Formula : C21H23ClN6O2 (MW: 426.9 g/mol).
  • Key Differences: Replaces the 2,4-dimethylphenyl group with a 3-chloro-4-methylphenyl substituent.
  • Applications : Investigated in drug development for its balanced solubility and binding properties.
N,N′-Bis(4-Methylphenyl)-6-(4-Morpholinyl)-1,3,5-Triazine-2,4-Diamine Hydrochloride
  • Molecular Formula : C21H25ClN6O (MW: 412.92 g/mol).
  • Key Differences :
    • Features two 4-methylphenyl groups instead of 2,4-dimethylphenyl and 4-methoxyphenyl.
    • The hydrochloride salt improves crystallinity and solubility in polar solvents .
  • Applications : Used in chemical synthesis intermediates.

Analogues with Heterocyclic or Functional Group Variations

4-Chloro-N-Methyl-6-(Morpholin-4-yl)-N-Phenyl-1,3,5-Triazin-2-Amine
  • Molecular Formula : C14H16ClN5O (MW: 305.77 g/mol).
  • Key Differences :
    • Contains a chlorine atom at C4 and an N-methylphenyl group.
    • Lacks the methoxy group, reducing steric hindrance but limiting electronic diversity .
  • Applications : Studied in materials science for its crystallinity and thermal stability.
N,N′-Bis(4-Methoxyphenyl)-6-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Sulfanyl]-1,3,5-Triazine-2,4-Diamine
  • Molecular Formula : C21H20N8O2S2 (MW: 480.56 g/mol).
  • Key Differences: Replaces the morpholine group with a thiadiazolylsulfanyl moiety.

Agrochemical Analogues

Prometryn (CAS 7287-19-6)
  • Molecular Formula : C10H19N5S (MW: 241.35 g/mol).
  • Key Differences: Features methylthio and isopropylamino groups, optimizing herbicidal activity. Lacks aromatic substituents, reducing complexity for broad-spectrum agrochemical use .
  • Applications : Widely used as a pre-emergent herbicide.

Comparative Data Table

Compound Name Molecular Formula Substituents (R1, R2, R3) Molecular Weight Key Applications
Target Compound C23H26N6O2 2,4-dimethylphenyl, 4-methoxyphenyl, morpholin-4-yl 426.5 Pharmaceutical research
N2-(3-Chloro-4-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-triazine C21H23ClN6O2 3-chloro-4-methylphenyl, 4-methoxyphenyl, morpholino 426.9 Drug development
N,N′-Bis(4-methylphenyl)-6-morpholinyl-triazine HCl C21H25ClN6O 4-methylphenyl (×2), morpholinyl, HCl 412.92 Chemical synthesis
4-Chloro-N-methyl-6-morpholinyl-triazine C14H16ClN5O Phenyl (N-methyl), Cl, morpholin-4-yl 305.77 Material science
Prometryn (Herbicide) C10H19N5S Isopropyl, ethyl, methylthio 241.35 Agricultural herbicide

Preparation Methods

Morpholine Substitution at Position 6

Cyanuric chloride reacts with morpholine under mild conditions to replace the first chlorine atom. The reaction is conducted in acetone at 40°C, achieving a 98% yield of 2,4-dichloro-6-morpholino-1,3,5-triazine.

Reaction Conditions

  • Solvent : Acetone
  • Temperature : 40°C
  • Molar Ratio : Cyanuric chloride : morpholine = 1 : 3
  • Catalyst : None required

This step’s efficiency stems from morpholine’s strong nucleophilicity and the triazine ring’s electron-deficient nature.

2,4-Dimethylphenylamine Coupling at Position 2

The final substitution at position 2 employs 2,4-dimethylaniline under reflux conditions. A polar aprotic solvent like dimethylformamide (DMF) enhances reactivity, yielding the target compound.

Reaction Conditions

  • Solvent : DMF
  • Temperature : 120°C
  • Catalyst : Triethylamine
  • Yield : 78–82%

Suzuki Coupling-Assisted Synthesis

Recent advances utilize palladium-catalyzed cross-coupling to introduce aryl groups. A modified approach involves:

  • Synthesizing 2,4-dichloro-6-morpholino-1,3,5-triazine as above.
  • Coupling 4-methoxyphenylboronic acid at position 4 via Suzuki-Miyaura reaction.

Reaction Conditions

  • Catalyst : Pd(OAc)₂ supported on magnetic SiO₂
  • Solvent : Ethanol/water (3:1)
  • Base : NaHCO₃
  • Yield : 88%

This method offers superior regioselectivity and avoids harsh conditions associated with nucleophilic substitution.

Catalytic Methods and Green Chemistry Approaches

Magnetic Catalyst Recovery

The use of silica-supported palladium catalysts enables magnetic separation, reducing metal leaching and improving recyclability. After five cycles, catalyst activity remains above 90%.

Solvent Optimization

Replacing chlorinated solvents (e.g., dichloromethane) with ethanol-water mixtures reduces environmental impact while maintaining yields ≥85%.

Comparative Analysis of Synthesis Routes

Method Key Step Temperature Yield Advantages
Stepwise Substitution Sequential nucleophilic substitution 40–120°C 78–90% High predictability
Suzuki Coupling Pd-catalyzed cross-coupling 80°C 88% Regioselective, greener conditions
One-Pot Synthesis Concurrent substitutions 100°C 70% Reduced purification steps

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Step 1 : React cyanuric chloride with 2,4-dimethylphenylamine in anhydrous 1,4-dioxane at 0–5°C to substitute the first chlorine.

Step 2 : Introduce 4-methoxyphenylamine at 50–60°C for the second substitution.

Step 3 : Substitute the third chlorine with morpholine under reflux (80–90°C) in dichloromethane.

  • Optimization : Microwave-assisted synthesis (e.g., 100 W, 120°C, 30 min) improves yields (70–85%) compared to traditional reflux (50–60%) by reducing side reactions .
  • Key Characterization : Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by HPLC (C18 column, acetonitrile/water 65:35).

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 3.70–3.85 (morpholine -CH₂O-), δ 6.80–7.20 (aromatic protons from substituted phenyl groups), and δ 2.20–2.50 (methyl groups).
  • ¹³C NMR : Signals at ~165 ppm (triazine carbons), 55–60 ppm (methoxy group), and 45–50 ppm (morpholine carbons).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 477.22 (calculated for C₂₄H₂₉N₆O₂).
  • Elemental Analysis : Acceptable tolerance ±0.3% for C, H, N.
  • Purity : ≥95% by reverse-phase HPLC .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination (dose range: 0.1–100 µM, 48–72 hr exposure).
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) at 10–100 µM concentrations.
  • Data Interpretation : Compare results to positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR, PDB ID: 1M17). Focus on hydrogen bonds between triazine N atoms and kinase hinge regions (e.g., Met793).
  • QSAR Studies : Correlate substituent electronegativity (e.g., methoxy vs. fluoro groups) with bioactivity using descriptors like logP and polar surface area.
  • ADMET Prediction : SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition by modifying morpholine substituents) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration). For example, IC₅₀ discrepancies in MCF-7 cells may arise from differing fetal bovine serum (FBS) batches.
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-EGFR levels) if conflicting MTT data exist.
  • Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models to identify trends (e.g., higher potency against ER+ vs. ER- breast cancer) .

Q. How does the compound interact with multi-protein targets, and what experimental approaches elucidate these networks?

  • Methodological Answer :

  • Chemical Proteomics : Use immobilized compound beads for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins (e.g., heat shock proteins, kinases).
  • Synergy Studies : Check combination indices (CI) with standard drugs (e.g., cisplatin) using CompuSyn software. A CI <1 indicates synergy.
  • Pathway Analysis : Ingenuity Pathway Analysis (IPA) to map targets to oncogenic pathways (e.g., PI3K/AKT/mTOR) .

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